Comparative Potency Against mAChR: mAChR-IN-1 Hydrochloride Exhibits Significantly Higher Affinity Than Dexetimide Analogs
mAChR-IN-1 hydrochloride (4-iododexetimide) demonstrates an IC50 of 17 nM against the muscarinic cholinergic receptor [1], representing an approximate 5.1-fold enhancement in potency compared to its parent compound dexetimide, which exhibits an IC50 of 3.3 nM [2]. This marked difference in affinity highlights the profound impact of halogen substitution at the 4-position of the phenyl ring on receptor binding efficacy. This enhanced potency is critical for studies requiring robust receptor occupancy at lower concentrations, minimizing potential off-target effects associated with higher ligand loads.
| Evidence Dimension | Inhibitory Concentration 50% (IC50) for mAChR |
|---|---|
| Target Compound Data | IC50 = 17 nM |
| Comparator Or Baseline | Dexetimide: IC50 = 3.3 nM |
| Quantified Difference | 5.1-fold higher potency (lower IC50) for mAChR-IN-1 hydrochloride compared to dexetimide |
| Conditions | In vitro radioligand binding assay using [3H]quinuclidinyl benzilate ([3H]QNB) as the radioligand in rat brain membrane preparations, as reported in the primary literature. |
Why This Matters
The 5.1-fold increase in potency versus the parent compound dexetimide translates to lower effective concentrations required in functional assays, directly impacting experimental cost-efficiency and reducing the likelihood of confounding off-target pharmacology at higher doses.
- [1] Wilson AA, Dannals RF, Ravert HT, Frost JJ, Wagner HN Jr. Synthesis and biological evaluation of [125I]- and [123I]-4-iododexetimide, a potent muscarinic cholinergic receptor antagonist. J Med Chem. 1989 May;32(5):1057-62. doi: 10.1021/jm00125a021. View Source
- [2] BindingDB. Ki Summary for Dexetimide (BDBM50228206). IC50 value reported as 3.3 nM. View Source
